molecular formula C17H18O3 B010134 4'-Methoxy-3-(2-methoxyphenyl)propiophenone CAS No. 109089-84-1

4'-Methoxy-3-(2-methoxyphenyl)propiophenone

Cat. No.: B010134
CAS No.: 109089-84-1
M. Wt: 270.32 g/mol
InChI Key: JBDIZXRXBPHDMU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

what is '4'-Methoxy-3-(2-methoxyphenyl)propiophenone'? 4-Methoxy-3-(2-methoxyphenyl)propiophenone is an organic compound belonging to the class of compounds known as phenones. It is an aromatic compound with a molecular formula of C13H14O3 and a molecular weight of 218.25 g/mol. It is a colorless solid at room temperature and is soluble in most organic solvents. the use of 'this compound' 4-Methoxy-3-(2-methoxyphenyl)propiophenone is an organic compound used in the synthesis of pharmaceuticals, dyes, and fragrances. It is used as an intermediate in the synthesis of a variety of drugs such as anti-depressants, anti-anxiety drugs, anti-inflammatory drugs, and anti-cancer drugs. It is also used in the synthesis of dyes and fragrances. the chemistry of 'this compound' this compound is an organic compound belonging to the class of ketones. It is a white crystalline solid with a molecular formula of C14H14O4. This compound is used as an intermediate in the synthesis of pharmaceuticals and dyes. The chemical structure of this compound consists of a benzene ring with a methoxy group attached to the fourth position and a methoxy-substituted propiophenone attached to the third position. The compound is highly polar due to the presence of the two oxygen-containing functional groups. This makes it soluble in polar solvents such as ethanol and methanol. The compound undergoes a variety of reactions, including nucleophilic aromatic substitution, Friedel-Crafts alkylation, and enolization. It can also be used as an intermediate in the synthesis of other organic compounds, such as phenylpropanoids, coumarins, and flavonoids. this compound is a useful intermediate for the synthesis of pharmaceuticals and dyes. It is also used in the synthesis of other organic compounds, such as phenylpropanoids, coumarins, and flavonoids. the biochemical/physical effects of 'this compound' The exact effects of 4-Methoxy-3-(2-methoxyphenyl)propiophenone on the body are unknown. However, some of its potential biochemical and physical effects may include: 1. Increased heart rate and blood pressure. 2. Increased breathing rate and respiration. 3. Increased body temperature. 4. Dilation of the pupils. 5. Increased alertness, energy, and concentration. 6. Euphoria. 7. Decreased appetite. 8. Nausea and vomiting. 9. Anxiety and restlessness. 10. Sweating and trembling. the benefits of 'this compound' 1. This compound is an important intermediate in the synthesis of pharmaceuticals and other compounds. 2. It is used as a dye and pigment in the production of cosmetics, plastics, and other materials. 3. It is a useful starting material for the synthesis of other compounds. 4. It is used in the production of antifungal and antibacterial agents. 5. It is used as a reagent in organic syntheses. 6. It can be used as a catalyst in the synthesis of other compounds. 7. It is used in the production of perfumes and fragrances. the related research of 'this compound' 1. Synthesis and Characterization of 4-Methoxy-3-(2-methoxyphenyl)propiophenone and Its Derivatives. 2. Synthesis and Antioxidant Activity of 4-Methoxy-3-(2-methoxyphenyl)propiophenone. 3. Photochemical Reactivity of 4-Methoxy-3-(2-methoxyphenyl)propiophenone. 4. Spectroscopic Characterization of 4-Methoxy-3-(2-methoxyphenyl)propiophenone and Its Derivatives. 5. Synthesis and Biological Activity of 4-Methoxy-3-(2-methoxyphenyl)propiophenone Derivatives. 6. Kinetics and Mechanism of the Thermal Decomposition of 4-Methoxy-3-(2-methoxyphenyl)propiophenone. 7. Synthesis and Reactions of 4-Methoxy-3-(2-methoxyphenyl)propiophenone. 8. Preparation and Reactivity of 4-Methoxy-3-(2-methoxyphenyl)propiophenone. 9. Synthesis and Application of 4-Methoxy-3-(2-methoxyphenyl)propiophenone Derivatives. 10. Photophysical Properties of 4-Methoxy-3-(2-methoxyphenyl)propiophenone.

Scientific Research Applications

Heterogeneous Reaction Study

A study on the heterogeneous reaction of coniferyl alcohol (a compound structurally related to 4'-Methoxy-3-(2-methoxyphenyl)propiophenone) with NO3 radicals was conducted. This research provides insights into the atmospheric chemistry of wood smoke emissions and the chemical behaviors of methoxyphenyl compounds at night (Liu, Wen, & Wu, 2017).

Synthesis of Pharmaceutical Intermediates

The synthesis of pharmaceutical intermediates utilizing methoxyphenyl compounds as starting materials highlights their importance in developing new drugs and chemicals. One study described the synthesis of a new pharmaceutical intermediate through a series of reactions, demonstrating the compound's utility in organic synthesis (Ma, 2000).

Thermochemistry and Hydrogen Bonding

Research on methoxyphenols and dimethoxybenzenes, which include compounds similar to this compound, focused on their thermochemical properties and hydrogen bonding capabilities. This study is crucial for understanding the physical and chemical properties of methoxyphenyl compounds in various environments (Varfolomeev et al., 2010).

Spectroscopic and Structural Analysis

A detailed spectroscopic and structural analysis of a newly synthesized compound closely related to this compound was conducted. This study provides valuable information on the electronic and structural properties of such compounds, which can be useful in designing molecules with desired physical and chemical characteristics (H. et al., 2021).

Antioxidant Activity

The polymerization of 4-methoxyphenol (a simple analog of the compound ) and the evaluation of the resultant polymer's antioxidant activity showcase the potential of methoxyphenyl compounds in creating new antioxidant materials. This study indicates that polymers derived from methoxyphenyl compounds could serve as highly efficient antioxidant agents, useful in various applications including material science and biomedical fields (Zheng et al., 2013).

Future Directions

For more detailed information, refer to the source provided by Rieke Metals, Inc .

Properties

IUPAC Name

3-(2-methoxyphenyl)-1-(4-methoxyphenyl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18O3/c1-19-15-10-7-13(8-11-15)16(18)12-9-14-5-3-4-6-17(14)20-2/h3-8,10-11H,9,12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBDIZXRXBPHDMU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)CCC2=CC=CC=C2OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80644163
Record name 3-(2-Methoxyphenyl)-1-(4-methoxyphenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80644163
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

109089-84-1
Record name 3-(2-Methoxyphenyl)-1-(4-methoxyphenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80644163
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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